N-(2,4-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide
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Overview
Description
N-(2,4-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is an organic compound characterized by its unique structural features, including a sulfonamide group attached to a fluorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,4-dimethylaniline and 3-ethoxy-4-fluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dimethylaniline is added to a solution of 3-ethoxy-4-fluorobenzenesulfonyl chloride in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonamide group can yield the corresponding amine and sulfonic acid.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide: Lacks the ethoxy group, which may affect its reactivity and applications.
N-(2,4-dimethylphenyl)-3-methoxy-4-fluorobenzenesulfonamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide: Does not have the fluorine atom, which may reduce its binding affinity in biological systems.
Uniqueness
N-(2,4-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide is unique due to the combination of its ethoxy and fluorine substituents. These groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C16H18FNO3S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-ethoxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO3S/c1-4-21-16-10-13(6-7-14(16)17)22(19,20)18-15-8-5-11(2)9-12(15)3/h5-10,18H,4H2,1-3H3 |
InChI Key |
FQIJTABYEJRJGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C)F |
Origin of Product |
United States |
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